molecular formula C12H10F3N3O2 B6695782 Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone

Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone

Cat. No.: B6695782
M. Wt: 285.22 g/mol
InChI Key: AWXSSQWCQYXCRM-UHFFFAOYSA-N
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Description

Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone is a complex organic compound that features a pyridine ring, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with 1-(3,3,3-trifluoro-2-hydroxypropyl)imidazole under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves the trifluoromethyl group, which enhances the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)9(19)7-18-5-4-17-11(18)10(20)8-2-1-3-16-6-8/h1-6,9,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXSSQWCQYXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=CN2CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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